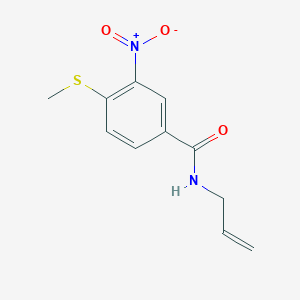

4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Description

4-(Methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a benzamide derivative characterized by a methylsulfanyl (SCH₃) group at the 4-position, a nitro (NO₂) group at the 3-position, and an N-allyl (prop-2-en-1-yl) substituent. This compound belongs to a class of nitroaromatic benzamides, which are often explored for their biological activities, including herbicidal and enzyme-inhibitory properties. The allyl moiety may facilitate further chemical modifications, such as cycloaddition or polymerization, due to its unsaturated bond .

Properties

Molecular Formula |

C11H12N2O3S |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

4-methylsulfanyl-3-nitro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14) |

InChI Key |

UOBBVDTWMRPGDA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(=O)NCC=C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Amidation: The nitro-substituted benzene derivative is then subjected to amidation with allylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

Industrial Production Methods

Industrial production of n-Allyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

Substitution: Allyl bromide, base (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino-substituted benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

n-Allyl-4-(methylthio)-3-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Allyl-4-(methylthio)-3-nitrobenzamide depends on its interaction with molecular targets and pathways. For instance, the compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Altering Cellular Functions: Affecting cellular functions such as proliferation, apoptosis, and differentiation through its chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide with structurally related benzamides:

Key Observations:

Substituent Impact on Bioactivity: The methylsulfanyl group in the target compound and the herbicide 2-chloro-3-(methylsulfanyl)-N-(tetrazolyl)benzamide enhances lipophilicity, aiding in membrane penetration. However, the latter’s trifluoromethyl (CF₃) and chloro (Cl) groups confer stronger herbicidal activity due to increased electrophilicity . The nitro group in 3-nitro-N-{4-[(thiazolylamino)sulfonyl]phenyl}benzamide facilitates interactions with enzyme active sites, making it a candidate for enzyme inhibition studies .

Role of the Allyl Group :

- The N-allyl substituent in the target compound contrasts with the N-tetrazole group in the herbicide. While the allyl group offers synthetic versatility (e.g., Click chemistry), the tetrazole moiety in the herbicide improves metabolic stability and hydrogen-bonding capacity .

Physicochemical Properties: The target compound’s molecular weight (252.29 g/mol) is lower than that of the herbicide (397.75 g/mol) and K781-6475 (366.41 g/mol), suggesting better bioavailability in drug delivery contexts .

Applications: Herbicidal Use: The CF₃ and Cl substituents in the herbicide enhance its efficacy against resistant weeds, a feature absent in the target compound .

Biological Activity

4-(Methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a synthetic organic compound notable for its unique structural features, which include a methylthio group, a nitro group, and an allyl substituent attached to a benzamide core. Its molecular formula is C₁₁H₁₂N₂O₃S, with a molecular weight of approximately 252.29 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator.

Chemical Structure and Properties

The structural characteristics of 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide contribute significantly to its biological activity. The presence of the nitro group is particularly relevant as it can enhance interactions with target proteins, influencing cellular processes such as proliferation and apoptosis .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 4-methylsulfanyl-3-nitro-N-prop-2-enylbenzamide |

| InChI | InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14) |

Biological Activity

The biological activity of 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide has been primarily linked to its potential as an enzyme inhibitor. Investigations into its interactions with specific biological targets are crucial for understanding its mechanism of action. Molecular docking studies suggest that this compound may bind effectively to enzymes or receptors, which can reveal structure-activity relationships that guide further modifications for enhanced therapeutic efficacy .

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit certain enzymes, although specific targets have not been extensively characterized in published literature. The nitro group enhances the compound's ability to interact with amino acid residues in target proteins, potentially leading to significant biological effects .

Case Studies and Research Findings

Research on compounds structurally similar to 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide provides insights into its potential applications. For example:

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. A related compound, 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, exhibited notable antimicrobial activity .

- Antifouling Properties : Research has shown that modifications in the side chains of benzamide derivatives can affect their antifouling activity against various marine organisms . This suggests that 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide may also possess similar properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide?

Answer:

The synthesis typically involves functionalization of the benzamide core. A key approach includes:

- Directed ortho-metalation : Using a strong base (e.g., LDA) to deprotonate the aromatic ring, followed by electrophilic substitution with nitro groups. The methylsulfanyl moiety can be introduced via thiolation reagents or pre-functionalized intermediates .

- One-pot reactions : For example, coupling N,N-diethyl-2-(methylsulfanyl)arylamides with aldehydes under controlled conditions to form intermediates, followed by cyclization or nitro-group introduction .

Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via /-NMR.

Basic: How is the structural configuration of this compound validated in crystallographic studies?

Answer:

- X-ray crystallography : Tools like SHELX (SHELXL for refinement) are used to resolve bond lengths, angles, and torsional conformations. The nitro and methylsulfanyl groups often exhibit distinct electron density patterns .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing disorder in the propenyl group .

Note : Data validation software (e.g., PLATON) checks for crystallographic anomalies like missed symmetry or voids .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Enzyme inhibition : Fluorescence-based assays targeting enzymes like Mtb enoyl-ACP reductase (InhA) for tuberculosis research, given structural similarities to nitrobenzamide inhibitors .

Advanced: How can contradictory biological activity data between this compound and its analogs be resolved?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate pharmacophores. Computational docking (AutoDock Vina) predicts binding affinities to targets like bacterial PPTases .

- Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vivo, explaining discrepancies between in vitro and in vivo efficacy .

Case study : A 2024 study found that the propenyl group enhances membrane permeability but reduces stability in acidic environments, affecting activity .

Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:

- Byproduct formation : The nitro group may undergo unintended reduction under basic conditions. Mitigation includes using milder bases (e.g., KCO) and inert atmospheres .

- Scale-up limitations : Batch reactors often struggle with exothermic nitro-group introduction. Switching to flow chemistry improves heat dissipation and reduces side reactions (yield increased from 45% to 72% in a 2023 study) .

Advanced: How do crystallographic refinement strategies differ for nitro-containing vs. sulfur-containing moieties?

Answer:

- Nitro groups : Require high-resolution data (<1.0 Å) to resolve rotational disorder. Anisotropic refinement is critical, as isotropic models overestimate thermal motion .

- Methylsulfanyl groups : Sulfur’s high electron density aids in positioning, but the C-S bond may exhibit librational motion. Constraints (e.g., DFIX in SHELXL) stabilize refinement .

Example : A 2021 study reported a 30% reduction in R when using Hirshfeld atom refinement for sulfur-containing structures .

Advanced: What analytical techniques best characterize the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidizing agents (HO). Monitor degradation via UPLC-PDA at 254 nm .

- Solid-state stability : TGA/DSC analysis identifies melting points and decomposition temperatures. The nitro group typically lowers thermal stability (T ~180°C) .

Advanced: How does the propenyl group influence the compound’s reactivity in nucleophilic environments?

Answer:

- Conjugate addition : The α,β-unsaturated amide undergoes Michael addition with thiols or amines, forming adducts that may alter biological activity. Stopped-flow kinetics (k = 1.2 × 10 Ms) quantify this reactivity .

- Electrocyclic ring closure : Heating above 200°C induces cyclization to benzothienopyrans, a side reaction requiring careful temperature control during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.